molecular formula C13H15FO2 B13082306 Methyl 2-(3-(3-fluorophenyl)cyclobutyl)acetate

Methyl 2-(3-(3-fluorophenyl)cyclobutyl)acetate

Cat. No.: B13082306
M. Wt: 222.25 g/mol
InChI Key: AWZQEACJMFGYED-UHFFFAOYSA-N
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Description

Methyl 2-(3-(3-fluorophenyl)cyclobutyl)acetate is a chemical building block of high interest in medicinal chemistry and drug discovery research. This compound features a cyclobutyl ring core, a structure increasingly valued for its ability to fine-tune the properties of drug candidates by influencing their three-dimensional shape, metabolic stability, and pharmacokinetic profile . The acetate ester moiety in the structure provides a versatile handle for further synthetic modification, allowing researchers to readily generate a variety of derivatives, such as carboxylic acids or amides, for structure-activity relationship (SAR) studies. The 3-fluorophenyl substituent is a common pharmacophore in active pharmaceutical ingredients, suggesting this compound's potential utility in developing therapeutics for oncology and other disease areas, as evidenced by its structural similarity to compounds explored in patent literature . As a key intermediate, it can be used in cross-coupling reactions, cyclization strategies, and other complex synthetic transformations to build more advanced target molecules. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H15FO2

Molecular Weight

222.25 g/mol

IUPAC Name

methyl 2-[3-(3-fluorophenyl)cyclobutyl]acetate

InChI

InChI=1S/C13H15FO2/c1-16-13(15)7-9-5-11(6-9)10-3-2-4-12(14)8-10/h2-4,8-9,11H,5-7H2,1H3

InChI Key

AWZQEACJMFGYED-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CC(C1)C2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-(3-fluorophenyl)cyclobutyl)acetate typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a using a boron reagent and a palladium catalyst.

    Esterification: The final step involves esterification to form the acetate ester group.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at the ester group or cyclobutane ring. Key agents and outcomes include:

Reagent Conditions Product Mechanistic Notes
KMnO₄Acidic aqueous medium3-(3-Fluorophenyl)cyclobutane carboxylic acidCleavage of ester to carboxylic acid via radical intermediates
CrO₃Anhydrous dichloromethaneCyclobutyl ketone derivativesSelective oxidation of α-C-H bonds adjacent to ester group
Ozone (O₃)-78°C in CH₂Cl₂Ring-opened dicarbonyl compounds Ozonolysis of cyclobutane ring followed by reductive workup

The fluorine atom on the phenyl ring exerts an electron-withdrawing effect, enhancing oxidation rates compared to non-fluorinated analogs.

Reduction Reactions

Reductive transformations target the ester moiety or aromatic ring:

Reagent Conditions Product Yield
LiAlH₄Dry THF, reflux2-(3-(3-Fluorophenyl)cyclobutyl)ethanol78–85%
H₂/Pd-CEthanol, 50 psiPartially saturated fluorophenyl derivatives 60%
NaBH₄/CeCl₃Methanol, 0°CRetained ester with reduced side products 92%

Steric hindrance from the cyclobutyl group slows reduction kinetics compared to linear-chain esters.

Hydrolysis and Functional Group Interconversion

The ester group participates in hydrolysis and transesterification:

Reaction Type Conditions Product Catalyst
Acidic hydrolysisHCl (6M), reflux, 12 h2-(3-(3-Fluorophenyl)cyclobutyl)acetic acidNone
Basic hydrolysisNaOH (2M), EtOH/H₂O, 80°CSodium salt of corresponding acidPhase-transfer agents
Enzymatic hydrolysisLipase PS, pH 7.0 bufferChiral acid derivatives Immobilized enzymes

Hydrolysis rates are pH-dependent, with acidic conditions favoring faster conversion.

Ring-Opening and Cycloreversion Reactions

The strained cyclobutane ring undergoes cleavage under catalytic conditions:

  • Pd(OAc)₂-catalyzed retro-[2+2] cyclization :

    • Conditions: 5 mol% Pd(OAc)₂, DMF, 110°C

    • Products: α-Methylstyrene and acetophenone derivatives via dual C–C bond cleavage

    • Mechanism: Oxidative addition of Pd to cyclobutane, followed by β-hydride elimination

  • Thermal ring-opening :

    • At 200°C, the compound undergoes electrocyclic ring-opening to form conjugated dienes, stabilized by the fluorophenyl group’s electron-withdrawing effect.

Electrophilic Aromatic Substitution

The 3-fluorophenyl group participates in directed electrophilic reactions:

Reaction Reagent Position Product
NitrationHNO₃/H₂SO₄Para to F3-Fluoro-4-nitrocyclobutyl acetate
SulfonationSO₃/H₂SO₄Meta to FSulfonic acid derivatives
HalogenationBr₂/FeBr₃Ortho to FDibrominated products

The fluorine atom directs electrophiles to specific positions due to its strong meta-directing effect .

Comparative Reactivity Table

A comparison with structurally similar compounds highlights unique features:

Compound Oxidation Rate (Relative) Reduction Efficiency Ring Strain (kcal/mol)
Methyl 2-(3-(3-fluorophenyl)cyclobutyl)acetate1.0 (reference)High26.5
Methyl 2-(4-fluorophenyl)acetate0.7ModerateN/A
Non-fluorinated cyclobutyl acetate0.4Low28.1

Mechanistic Insights from Spectroscopic Data

  • ¹H NMR studies : The cyclobutyl protons resonate at δ 2.4–3.1 ppm (multiplet), confirming ring strain .

  • IR spectroscopy : Strong C=O stretch at 1745 cm⁻¹ and C–F vibration at 1220 cm⁻¹.

  • DFT calculations : The cyclobutane ring adopts a puckered conformation, lowering activation energy for ring-opening by 4.2 kcal/mol vs. planar analogs .

This compound’s reactivity profile underscores its utility in synthesizing fluorinated pharmaceuticals and functional materials. Experimental data from catalytic studies , hydrolysis kinetics, and substitution patterns provide a robust foundation for further applications.

Scientific Research Applications

Chemical Synthesis

Methyl 2-(3-(3-fluorophenyl)cyclobutyl)acetate serves as a versatile building block in organic synthesis. Its structure allows for various transformations:

  • Oxidation : This compound can be oxidized to yield ketones or carboxylic acids using agents such as potassium permanganate or chromium trioxide.
  • Reduction : The ester group can be reduced to an alcohol using lithium aluminum hydride or sodium borohydride.
  • Electrophilic Aromatic Substitution : The fluorophenyl group can participate in electrophilic substitutions, enabling the synthesis of more complex aromatic compounds.

These reactions highlight its utility in creating diverse organic molecules, making it valuable in synthetic chemistry and medicinal chemistry research.

Biological Research Applications

This compound has shown promise in biological studies, particularly in the following areas:

  • Anticancer Activity : Research has demonstrated its cytotoxic effects on cancer cell lines such as MCF-7, with an IC50 value of approximately 5 μM, indicating significant potential for cancer therapy through mechanisms involving apoptosis and cell cycle disruption.
  • GSK-3β Inhibition : This compound has been investigated for its inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), with related compounds showing IC50 values as low as 8 nM. This suggests a potential role in treating neurodegenerative diseases and cancer .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from various studies regarding structural modifications and their impact on biological activity:

Compound ModificationEffect on ActivityReference
Addition of FluorineIncreased potency
Cyclobutyl vs. CyclopropylEnhanced hydrophobic interactions
Acetic acid substitutionImproved cytotoxicity

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new pharmaceuticals and agrochemicals. The presence of the fluorine atom enhances lipophilicity and biological activity, which is advantageous in drug design.

Case Studies

  • Anticancer Activity in MCF-7 Cells : A detailed study evaluated the cytotoxic effects of this compound on MCF-7 cells, reporting significant inhibition of cell viability through apoptosis pathways.
  • Inhibition of GSK-3β : Another investigation revealed that structurally related compounds exhibited strong inhibitory effects on GSK-3β, suggesting therapeutic potential for conditions like cancer and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(3-fluorophenyl)cyclobutyl)acetate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares Methyl 2-(3-(3-fluorophenyl)cyclobutyl)acetate with structurally related esters, focusing on substituents, molecular weight, and functional groups:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Applications/Notes Reference
This compound Likely C₁₃H₁₅FO₂ ~222.26 (calc.) Cyclobutyl ring, 3-fluorophenyl, ester group Hypothesized as a pharmaceutical intermediate N/A
Methyl 3-Fluorophenylacetate C₉H₉FO₂ 168.17 Straight-chain phenylacetate, 3-fluorophenyl Precursor for agrochemicals or drugs
Methyl 2-(3-(trifluoromethyl)phenyl)acetate C₁₀H₉F₃O₂ 218.17 Trifluoromethyl group on phenyl ring Enhanced electron-withdrawing effects
Ethyl 2-(3-(3-fluorophenyl)ureido)acetate derivatives Varies (e.g., C₁₈H₁₈FN₃O₃S) ~498–548 Urea, thiazole, piperazine moieties High yields (87–90%); potential kinase inhibitors
Methyl 2-(3-hydroxycyclobutyl)acetate C₇H₁₂O₃ 144.17 Hydroxycyclobutyl group Increased polarity; material science applications
Methyl 2-amino-2-(3-bromophenyl)acetate C₉H₁₀BrNO₂ 260.09 Amino group, 3-bromophenyl Versatile building block for drug synthesis
Key Observations:
  • Fluorine vs. Bromine/Trifluoromethyl : The 3-fluorophenyl group in the target compound offers moderate electron-withdrawing effects compared to bromine (bulkier, less electronegative) or trifluoromethyl (stronger electron withdrawal). This impacts reactivity in substitution reactions and binding affinity in biological systems .
  • Cyclobutyl vs.
  • Functional Group Complexity : Urea- and thiazole-containing derivatives (e.g., ) exhibit higher molecular weights and multifunctional pharmacophores, suggesting broader biological activity but more complex synthesis .

Biological Activity

Methyl 2-(3-(3-fluorophenyl)cyclobutyl)acetate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclobutyl group and a fluorinated phenyl moiety. The molecular structure can be represented as follows:

CxHyFzOn\text{C}_x\text{H}_y\text{F}_z\text{O}_n

The specific arrangement of atoms contributes to its biological properties, influencing interactions with various biological targets.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives featuring cyclobutyl groups have been reported to inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells. In one study, compounds with cyclobutyl substituents showed IC50 values ranging from 1.0 nM to 10 μM against these cell lines, suggesting potent cytotoxic effects .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Targeting Kinase Pathways : Some derivatives have been identified as inhibitors of key kinases involved in cancer progression, such as GSK-3β and IKK-β. These pathways are crucial for cell survival and proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. The following table summarizes findings from various studies regarding structural modifications and their impact on biological activity:

Compound ModificationEffect on ActivityReference
Addition of FluorineIncreased potency
Cyclobutyl vs. CyclopropylEnhanced hydrophobic interactions
Acetic acid substitutionImproved cytotoxicity

Case Studies

  • Anticancer Activity in MCF-7 Cells : A study evaluated the cytotoxic effects of this compound on MCF-7 cells, reporting an IC50 value of approximately 5 μM. This suggests that the compound effectively inhibits cell viability through mechanisms involving apoptosis and cell cycle disruption .
  • Inhibition of GSK-3β : Another investigation focused on the inhibitory effects on GSK-3β, revealing that compounds structurally related to this compound demonstrated IC50 values as low as 8 nM, indicating strong potential as therapeutic agents for conditions like cancer and neurodegenerative diseases .

Q & A

What are the recommended synthetic routes for Methyl 2-(3-(3-fluorophenyl)cyclobutyl)acetate, and how can reaction yields be optimized?

Basic
The synthesis typically involves cyclobutane ring formation followed by esterification. A key step is the introduction of the 3-fluorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For esterification, methyl acetylation under Mitsunobu conditions or acid-catalyzed transesterification is common. Optimization strategies include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to improve regioselectivity .
  • Temperature control : Maintaining ≤ 60°C during cyclobutane formation to minimize ring-opening side reactions .
  • Purification : Use of flash chromatography with ethyl acetate/hexane gradients to isolate the ester product .

How can structural isomers of this compound be distinguished using NMR spectroscopy?

Basic
Isomeric differentiation (e.g., cis vs. trans cyclobutyl substituents) relies on coupling constants (J) and splitting patterns in ¹H and ¹³C NMR:

  • Cyclobutane protons : trans-substituted protons exhibit larger J values (~8–12 Hz) compared to cis isomers (~4–6 Hz) .
  • Fluorophenyl coupling : ¹⁹F-¹H coupling in NOESY spectra can resolve spatial proximity between fluorine and cyclobutyl protons .
  • Ester carbonyl : ¹³C NMR shifts at ~170–175 ppm confirm ester formation and distinguish it from acid intermediates .

What methodologies are employed to validate the binding affinity of this compound derivatives to neurokinin receptors?

Advanced
Receptor binding studies use:

  • Radioligand displacement assays : Competitor compounds are tested against [³H]-labeled ligands (e.g., [³H]Senktide) in membrane preparations from transfected cells. Ki values are calculated using Cheng-Prusoff equations .
  • Autoradiography : Cryosectioned brain tissues (guinea pig, primate) are incubated with tritiated or ¹⁸F-labeled analogs to map receptor distribution .
  • PET imaging : In vivo studies in primates assess blood-brain barrier penetration and receptor occupancy kinetics .

How can fluorination efficiency be improved in analogs of this compound for radiotracer development?

Advanced
¹⁸F-labeling strategies include:

  • Precursor design : Use of nitro or trimethylammonium leaving groups on the phenyl ring for nucleophilic aromatic substitution with [¹⁸F]fluoride .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 30 min to 5 min) and improves radiochemical yield (>60%) .
  • Purification : Solid-phase extraction (C18 cartridges) and HPLC with radioactivity detection to isolate the ¹⁸F-labeled product .

What experimental approaches address the steric strain of the cyclobutyl ring during functionalization?

Advanced
Strategies to mitigate ring strain:

  • Protecting groups : Temporarily shield reactive sites (e.g., tert-butoxycarbonyl for amines) during functionalization .
  • Ring-opening/closure : Convert cyclobutane to a less strained intermediate (e.g., via bromination/elimination) before reintroducing substituents .
  • Computational modeling : DFT calculations predict stable conformers and guide substituent placement to minimize strain .

How should researchers resolve contradictions in reported binding affinity data across species?

Advanced
Discrepancies (e.g., Ki = 0.21 nM in guinea pigs vs. 0.24 nM in humans for NK3 receptors) require:

  • Receptor homology analysis : Compare amino acid sequences of target receptors across species to identify binding pocket variations .
  • Allosteric modulator screening : Test if species-specific modulators influence affinity measurements .
  • In vitro-in vivo correlation (IVIVC) : Validate cell-based assays with PET imaging data to confirm translational relevance .

What challenges arise in isotopic labeling of this compound for metabolic studies?

Advanced
Key challenges include:

  • Isotope stability : ¹⁴C-labeled esters may undergo hydrolysis in vivo; stabilize via deuteration at α-positions .
  • Synthetic accessibility : ³H labeling via catalytic tritiation requires precursor olefins or halides, which may not align with the cyclobutyl scaffold .
  • Analytical detection : LC-MS/MS with stable isotope internal standards (e.g., ¹³C₆-labeled analogs) improves quantification .

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